Product packaging for Butyl rubber(Cat. No.:CAS No. 68081-82-3)

Butyl rubber

Cat. No.: B1218949
CAS No.: 68081-82-3
M. Wt: 124.22 g/mol
InChI Key: VHOQXEIFYTTXJU-UHFFFAOYSA-N
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Description

Butyl Rubber (IIR), or isobutylene-isoprene rubber, is a synthetic elastomer produced by the cationic copolymerization of isobutylene (typically 97-98%) with a small percentage of isoprene (2-3%) . This structure, characterized by a saturated polyisobutylene backbone with limited unsaturation from isoprene, is responsible for its unique properties, including exceptional impermeability to gases and moisture . The vulcanization process, often using sulfur-based systems, dioximes, or resin cures, creates cross-links via the isoprene-derived double bonds, transforming the material into a durable, elastic thermoset . This compound exhibits outstanding resistance to aging, ozone, weathering, and a wide range of chemicals, including acids and alkalis . It also possesses notable vibration damping (NVH) properties and remains flexible across a temperature range of approximately -40°C to +120°C . A significant advancement was the development of halogenated this compound (Chlorobutyl-CIIR and Bromobutyl-BIIR), which offers higher curing rates and enables co-vulcanization with other general-purpose elastomers like natural rubber . For researchers, this compound's primary value lies in its application as a model material for studying gas barrier technologies, vibration damping mechanisms, and the chemistry of elastomer curing and halogenation . Its key research and specialty applications include serving as an impermeable inner liner in tubeless tires , pharmaceutical stoppers and seals for vials due to its high cleanliness and barrier properties , components in gas masks and protective clothing for its resistance to chemical agents , and as a binder or sealant in adhesives and construction materials for its durability and weather resistance . It is also widely used as a shock-absorbing and noise-damping material in automotive parts and industrial machinery . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16 B1218949 Butyl rubber CAS No. 68081-82-3

Properties

CAS No.

68081-82-3

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

2-methylbuta-1,3-diene;2-methylprop-1-ene

InChI

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3

InChI Key

VHOQXEIFYTTXJU-UHFFFAOYSA-N

SMILES

CC(=C)C.CC(=C)C=C

Canonical SMILES

CC(=C)C.CC(=C)C=C

Other CAS No.

68441-14-5
9010-85-9
68081-82-3

Synonyms

butyl rubber

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Polymerization Mechanisms

Cationic Copolymerization of Isobutylene (B52900) and Isoprene (B109036)

The synthesis of butyl rubber (IIR) is achieved through the cationic copolymerization of isobutylene (2-methylpropene) with a minor fraction of isoprene (2-methyl-1,3-butadiene), typically between 1 and 3% of the monomer feed. chembroad.comresearchgate.net This process is a form of chain-growth polymerization where a cationic initiator activates a monomer, which then becomes reactive and adds to other monomers to form a polymer chain. wikipedia.org The isoprene units introduce unsaturated double bonds into the otherwise saturated polyisobutylene (B167198) backbone, which is crucial for subsequent vulcanization (cross-linking). dtic.milresearchgate.net The reaction is characteristically rapid and highly exothermic, requiring very low temperatures to control the polymerization and achieve the desired high molecular weight. atamanchemicals.comresearchgate.net

Cationic polymerization of isobutylene and isoprene is initiated using a system typically composed of a Lewis acid and a cation source (initiator). researchgate.netwikipedia.orgresearchgate.net

Lewis Acid Co-initiators : The most common Lewis acids used commercially are aluminum chloride (AlCl₃) and boron trifluoride (BF₃). chembroad.comresearchgate.net These are referred to as co-initiators. wikipedia.org

Protic Initiators : A source for the cation, or initiator, is also required. This can be a Brønsted acid, and often trace amounts of water or other protic substances serve this role. researchgate.netresearchgate.net The initiator reacts with the Lewis acid co-initiator to form an intermediate complex that generates the carbocation to start the polymerization chain. wikipedia.org For instance, the combination of aluminum chloride and water acts as an effective initiating system. researchgate.net

Advanced Initiator Systems : Research has explored a variety of other initiating systems to gain better control over the polymerization process. These include systems based on aluminum alkyl halides, zinc, and metallocenes. researchgate.netresearchgate.net For example, the metallocene derivative Cp*TiMe₂(μ-Me)B(C₆F₅)₃ has been shown to be an active initiator for isobutylene polymerization, proceeding through a carbocationic mechanism. acs.org Another studied system involves using 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) as an initiator with titanium tetrachloride (TiCl₄) as a co-initiator. researchgate.netresearchgate.net

The selection of the initiator and co-initiator system is critical as it influences the polymer's microstructure, molecular weight, and the degree of unsaturation. researchgate.net

Initiator System ComponentTypeExample(s)Role
InitiatorCation Source / Brønsted AcidWater (H₂O), AlcoholsProvides the initial cation to start polymerization. wikipedia.orgresearchgate.net
Co-initiatorLewis AcidAluminum chloride (AlCl₃), Boron trifluoride (BF₃)Activates the initiator to form a reactive complex. chembroad.comwikipedia.org
Advanced InitiatorMetallocene-basedCp*TiMe₂(μ-Me)B(C₆F₅)₃Acts as a single-component initiator system. acs.org
Advanced SystemAlkyl Halide / Lewis AcidTMPCl / TiCl₄Offers alternative control over polymerization. researchgate.netresearchgate.net

The cationic copolymerization of isobutylene is characterized by extremely fast reaction kinetics, proceeding to completion in less than a second under typical industrial conditions. researchgate.net This high reaction rate is a key challenge, necessitating efficient heat removal and mixing to maintain control. mdpi.com

Kinetics : The rate of polymerization is dependent on factors such as monomer concentration, temperature, and the specific initiator system used. fiveable.me The half-life of the cationic polymerization can be estimated to be in the range of 0.01 to 0.1 milliseconds. mdpi.com Studies on the pyrolysis (thermal degradation) of cured this compound, which is a different process, have shown mean activation energies ranging from approximately 222 to 245 kJ/mol, indicating the high thermal stability of the polymer once formed. ejosdr.comresearchgate.net For the polymerization process itself, the kinetics are primarily managed by controlling the temperature and the concentration of the initiating species. researchgate.netfiveable.me

ParameterDescriptionTypical Value/ConditionReference
Reaction Temperature Required for high molecular weight polymer formation.-100°C to -90°C atamanchemicals.comresearchgate.net
Reaction Time Time to reach completion.< 1 second researchgate.net
Thermodynamic Nature Heat released during polymerization.Highly Exothermic atamanchemicals.com
Kinetic Half-life Estimated time for 50% reaction completion.0.01 - 0.1 ms mdpi.com

The final properties of this compound are highly dependent on its molecular architecture, particularly its molecular weight, and the degree of unsaturation. dtic.mil

Molecular Architecture : The molecular weight of the polymer is a critical parameter influencing its physical properties. researchgate.net Control over molecular weight is achieved by carefully managing several factors during polymerization:

Monomer Purity : High purity of both isobutylene and isoprene is essential, as impurities can act as chain-terminating or chain-transfer agents. researchgate.net

Temperature : Lower polymerization temperatures generally lead to higher molecular weights by suppressing chain transfer reactions. acs.org

Initiator Concentration : The concentration of the initiator system affects the number of growing polymer chains, thereby influencing the final molecular weight. researchgate.net

Unsaturation Degree : The level of unsaturation in this compound is determined by the molar ratio of isoprene to isobutylene in the monomer feed. researchgate.net This typically ranges from 0.5 to 2.5 mol%. atamanchemicals.com The degree of unsaturation is a crucial feature as it dictates the number of available sites for vulcanization. dtic.mil A higher degree of unsaturation can lead to a faster cure rate. nih.govresearchgate.net For example, increasing the unsaturation level to 4-6 mol% has been shown to significantly speed up the curing time. nih.govresearchgate.net However, higher unsaturation can also make the rubber more susceptible to degradation by ozone. dtic.mil The isoprene is predominantly incorporated into the polymer chain via 1,4-addition. researchgate.netacs.org

Novel Polymerization Techniques and Reactor Design

While the traditional slurry process remains dominant, alternative techniques and reactor designs have been developed to improve efficiency and address some of the challenges of this compound synthesis. researchgate.netresearchgate.net

An alternative to the conventional slurry process is solution polymerization. researchgate.net In this method, a C5-C7 hydrocarbon, such as hexane (B92381), is used as the solvent instead of methyl chloride. researchgate.netgoogle.com The resulting this compound polymer remains dissolved in this non-polar medium, forming a "cement". researchgate.netgoogle.com

Advantages : This process avoids the use of methyl chloride, a polar halohydrocarbon, which is particularly advantageous when the this compound is intended for subsequent halogenation, as it can potentially be performed in the same solvent. researchgate.netgoogle.com

Disadvantages : Solution polymerization processes generally have higher energy costs compared to the slurry process. This is primarily due to the higher viscosity of the polymer solution, which requires more energy for pumping and handling. researchgate.net Despite its advantages, the higher operational cost makes it less likely to displace the well-established slurry process for general-purpose this compound production. researchgate.net

To overcome the mass transfer and mixing limitations inherent in the extremely fast cationic polymerization, high-gravity reactors have been investigated. researchgate.net Rotating Packed Bed (RPB) reactors, in particular, have shown promise. mdpi.comresearchgate.net An RPB uses centrifugal force generated by a high-speed rotating packed rotor to shear fluids into fine droplets and films. mdpi.com

Mechanism and Benefits : This high-gravity environment creates a very large and rapidly renewing surface area for contact between reactants, significantly intensifying micromixing and mass transfer rates. mdpi.comresearchgate.net The micromixing time in an RPB can be as low as 0.01 to 0.1 milliseconds, which is on the same order of magnitude as the half-life of the cationic polymerization reaction. mdpi.com

Research Findings : Studies have demonstrated that using an RPB reactor can successfully produce high molecular weight this compound (e.g., number average molecular weight of 289,000 g/mol ) under optimized conditions. researchgate.net This technology has the potential to increase the production capacity per unit volume of the reactor by two to three orders of magnitude compared to conventional stirred-tank reactors, highlighting its potential as a highly efficient alternative for industrial cationic polymerization. mdpi.comresearchgate.net

Emulsion Polymerization Approaches

While the commercial production of this compound (IIR), a copolymer of isobutylene and isoprene, is dominated by low-temperature cationic slurry polymerization, emulsion techniques are primarily employed to create stable aqueous dispersions, or latices, from pre-existing solid this compound. zjzhxs.comadhesivesmag.com This process is not a direct polymerization of monomers in an emulsion system, but rather a post-polymerization emulsification of the solid polymer. adhesivesmag.com

The typical procedure involves dissolving solid this compound in a suitable hydrocarbon solvent to create a polymer cement. adhesivesmag.com This organic solution is then intensely mixed with an aqueous phase containing a system of surfactants and stabilizers to form an oil-in-water emulsion. adhesivesmag.com In this emulsion, the this compound solution is dispersed as fine droplets in the continuous water phase. wikipedia.org Subsequently, the hydrocarbon solvent is stripped off, typically using heat and vacuum, leaving behind a stable aqueous emulsion of this compound particles. adhesivesmag.comgoogle.com The resulting product is often referred to as a this compound latex. zjzhxs.com

The stability and properties of the final emulsion depend critically on the formulation of the aqueous phase. Key components include an emulsifier, a protective colloid, and often a foam suppressor. google.com The selection of these agents is crucial for creating a homogeneous and stable dispersion of submicron-sized polymer particles. adhesivesmag.com

Table 1: Components in a Typical this compound Emulsification Process

Component Example(s) Function Typical Concentration (Parts by weight per 100 parts of rubber)
Polymer This compound The base elastomer to be dispersed. 100
Solvent Hexane, Heptane, Toluene (B28343) Dissolves the solid rubber to form a cement. Varies to achieve workable viscosity.
Emulsifier Potassium Oleate (Alkali metal salt of a fatty acid) Reduces interfacial tension, enabling the formation of a stable emulsion. 3-4
Protective Colloid Polyvinyl Alcohol Adsorbs onto the surface of the polymer droplets, providing steric stability and preventing coagulation. 2-3.5
Foam Suppressor Polyoxyethylated Alkyl Phenol (B47542) Prevents excessive foaming during the solvent stripping stage. 2-4

| Aqueous Phase | Water | The continuous phase of the emulsion. | Varies to achieve desired solids content. |

This data is compiled from representative formulations described in patent literature. google.com

Sustainable and Bio-based Monomer Feedstocks for this compound Synthesis

In response to growing environmental concerns and the need to reduce dependence on fossil fuels, significant research has focused on developing sustainable routes to the monomers used in this compound synthesis. figshare.comacs.org Traditionally, both isobutylene and isoprene are derived from the thermal cracking of petroleum fractions. acs.orgacs.org The modern approach centers on the biological or chemo-biological valorization of renewable resources, such as biomass. acs.orgkpmrubber.com

A leading strategy involves the fermentative production of isobutylene from renewable feedstocks like glucose. acs.orgfraunhofer.de This process often uses metabolically engineered microorganisms, such as Escherichia coli, to convert sugars into a precursor molecule, which is then chemically converted to the target monomer. acs.orgacs.org One extensively studied pathway involves:

Microbial Fermentation: Genetically engineered E. coli strains ferment glucose to produce isobutanol. acs.org Key genes are introduced to create a synthetic metabolic pathway that channels the carbon from glucose into isobutanol synthesis. acs.org

Intermediate Recovery: The produced isobutanol is removed from the fermentation broth, often via methods like vapor capture, to prevent toxicity to the microorganisms and to concentrate the product. acs.orgacs.org

Catalytic Dehydration: The recovered bio-isobutanol is then dehydrated over a catalyst (e.g., γ-Al₂O₃/HCl) to yield high-purity bio-isobutylene. figshare.comacs.org

This bio-isobutylene can then be used in the conventional low-temperature cationic copolymerization process with a smaller amount of isoprene to produce bio-based this compound. acs.org Studies have demonstrated that this compound synthesized from these bio-based monomers exhibits properties comparable to those of its petrochemical-derived counterpart. figshare.comacs.org This emerging field represents a significant step towards creating more sustainable elastomers for various industries. kpmrubber.commdpi.com

Table 2: Research Findings on Synthesis of Bio-Based this compound

Parameter Description
Feedstock Glucose
Microorganism Metabolically engineered Escherichia coli
Bio-Intermediate Isobutanol
Conversion Step Catalytic dehydration of isobutanol to isobutylene
Polymerization Low-temperature cationic copolymerization of bio-isobutylene and isoprene
Yield (Polymerization) 98.6%
Number-Averaged Molecular Weight (Mn) 207 kg mol⁻¹
Polydispersity Index (Đ) 2.84

| Isoprene Content in Polymer | 5.9 mol % |

This data is from a 2025 study on the chemobiological production of this compound from glucose. acs.org

Iii. Chemical Modification and Functionalization Strategies

Halogenation Processes and Mechanistic Studies

Halogenation, specifically chlorination and bromination, is a primary method for modifying butyl rubber. This process involves introducing halogen atoms, typically chlorine or bromine, onto the polymer chain, predominantly at the allylic position of the isoprene (B109036) units. Halogenation significantly enhances the reactivity of the this compound, allowing for faster curing rates and improved compatibility with other unsaturated rubbers, which is crucial for co-vulcanization xiangyiintl.com, exxonmobilchemical.com, atamanchemicals.com. Halogenated this compound (HIIR), encompassing both chlorinated this compound (CIIR) and brominated this compound (BIIR), offers improved resistance to heat, ozone, chemicals, and enhanced sealing capabilities compared to unmodified this compound exxonmobilchemical.com, firstrubbertech.com, mufasachem.com.

Chlorination Mechanisms and Technological Innovations

Chlorination of this compound involves reacting the polymer with elemental chlorine, typically in a solution process using a hydrocarbon solvent like hexane (B92381) google.com, google.com. The reaction primarily targets the double bonds present in the isoprene units, leading to substitution reactions. Technological innovations in chlorination processes focus on improving efficiency, reducing costs, and enhancing environmental safety. Continuous processes utilizing small-sized tubular turbulent devices have been developed to conduct chlorination in a displacement mode with highly turbulent flows, simplifying the synthesis and reducing prime costs sibran.ru. Mechanochemical modification, induced by solvent swelling in polychlorinated n-alkanes, is another approach that aims to improve technological and environmental safety by reducing process stages and speeding up halogenation mdpi.com, mdpi.com. Chlorinated this compound generally exhibits good stability and higher purity than its brominated counterpart, often not requiring stabilizers xiangyiintl.com.

Bromination Pathways and Structural Analysis of Halogenated Derivatives

Bromination of this compound also occurs via substitution at the allylic positions of the isoprene units, producing hydrogen bromide (HBr) as a byproduct allenpress.com, researchgate.net. The reaction is typically carried out in a solution phase, often using hexane as a solvent google.com, google.com. A key challenge in bromination is the efficient utilization of bromine, as HBr formation reduces the theoretical maximum bromine incorporation. To overcome this, oxidizing agents such as sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide are employed to re-oxidize HBr back to elemental bromine, which can then participate in further bromination reactions, thereby increasing bromine efficiency allenpress.com, google.com, queensu.ca, mdpi.com.

Control of Halogen Content and Distribution

Controlling the halogen content and its distribution within the this compound chain is critical for tailoring the final properties of the modified elastomer. The typical bromine content in brominated this compound can range from approximately 1.2 wt% to 2.5 wt%, while chlorinated this compound usually contains 1.1% to 1.3% chlorine xiangyiintl.com, researchgate.net, google.com, atamanchemicals.com. Methods like using oxidizing agents to regenerate bromine enhance bromine utilization and allow for better control over the final halogen content allenpress.com, google.com. The use of microreactors and careful control of reaction parameters such as reactant concentration, temperature, and reaction time are instrumental in achieving desired microstructures and selective halogenation researchgate.net, researchgate.net, journalspub.info. Stabilizers, such as calcium stearate (B1226849) and epoxidized soybean oil, are often incorporated during bromination to prevent side reactions and improve product stability google.com.

Table 3.1.3.1: Typical Halogen Content in Halogenated this compound

Halogenated this compound Halogen Type Typical Halogen Content (wt%) References
Chlorothis compound (CIIR) Chlorine 1.1 – 1.3 xiangyiintl.com
Bromothis compound (BIIR) Bromine 1.2 atamanchemicals.com
Bromothis compound (BIIR) Bromine 1.4 – 1.8 google.com
Bromothis compound (BIIR) Bromine 1.58 researchgate.net
Bromothis compound (BIIR) Bromine 1.8 – 2.5 mdpi.com

Grafting and Copolymerization for Tailored Functionality

Beyond halogenation, this compound can be chemically modified through grafting and copolymerization techniques to introduce a wider array of functionalities, thereby creating specialized materials with tailored properties. These methods are particularly useful for improving compatibility with fillers, enhancing adhesion, or imparting novel characteristics like self-healing or shape-memory properties.

Post-Polymerization Functionalization Reactions

Post-polymerization functionalization involves modifying the this compound chain after its initial synthesis. This approach is often preferred because introducing polar monomers during the initial cationic polymerization can be challenging due to their potential to poison the catalyst nih.gov. Epoxidation of the carbon-carbon double bonds in the isoprene units is an effective method for introducing polar functional groups, which significantly improves the dispersion of polar fillers like silica (B1680970) nih.gov, researchgate.net.

Grafting reactions are another significant post-polymerization strategy. For instance, maleic anhydride (B1165640) (MA) can be grafted onto the this compound backbone. This process often involves initial functionalization, such as introducing nitroxide moieties, followed by grafting with MA or styrene-maleic anhydride (SMA) copolymers nih.gov. Such grafted copolymers, like IIR-g-MA, can act as compatibilizers in polymer blends, significantly enhancing impact resistance and improving filler dispersion in polyamide matrices nih.gov. Other functionalization methods include Diels-Alder (DA) and Alder-ene (AE) reactions, and electrophilic cleavage/functionalization processes that can yield functionalized polyisobutylene (B167198) segments acs.org, researchgate.net, usm.edu.

Introduction of Polar Moieties and Ionic Groups (Ionomers)

Introducing polar moieties and ionic groups transforms this compound into ionomers, which exhibit altered mechanical properties due to the aggregation of ionic groups acting as physical cross-links cognit.ca, researchgate.net. This modification is crucial for improving compatibility with various fillers and enhancing properties like rigidity and tear resistance cognit.ca.

One common route to ionomers involves reacting halogenated this compound with nucleophiles. For example, reacting brominated this compound with nitrogen or phosphorus-based nucleophiles, such as triphenylphosphine (B44618) or N,N-dimethyloctylamine, can yield ionomers epo.org. Another method involves the acid-base reaction of maleic anhydride with potassium hydroxide (B78521) (KOH) to form ionic, thermoreversible cross-linking networks, resulting in K-ionomers researchgate.net. These ionomers can exhibit high mechanical strength and valuable reversibility properties. Functionalization with groups like butylimidazole on bromothis compound can create pendant imidazolium (B1220033) bromide groups, which form ionic associations that act as reversible cross-links, leading to highly stretchable materials researchgate.net. The development of ionomers from this compound provides a pathway to advanced materials with tunable thermal and mechanical properties for various applications.

Table 3.2.2.1: Examples of Functionalization and Ionomer Formation in this compound

Functionalization/Ionomer Type Introduced Moiety/Group Method/Reaction Resulting Properties/Applications References
Epoxidized this compound Epoxide groups Epoxidation Improved filler dispersion nih.gov, researchgate.net
IIR-g-MA Maleic Anhydride (MA) Grafting Compatibilizer in polymer blends, improved impact resistance google.com, nih.gov
Ionomers Ionic groups Reaction with nucleophiles (e.g., PPh₃, DMOA) Modified mechanical properties, physical cross-linking epo.org
K-Ionomers Potassium carboxylate MA + KOH reaction Thermoreversible cross-linking, high mechanical property, reprocessibility researchgate.net
Imidazolium Bromide Functionalized BIIR Imidazolium bromide Reaction with butylimidazole Reversible ionic cross-links, high stretchability researchgate.net

Compound Names Mentioned:

  • This compound (IIR)
  • Isobutylene (B52900)
  • Isoprene
  • Chlorothis compound (CIIR)
  • Bromothis compound (BIIR)
  • Halogenated this compound (HIIR)
  • Maleic anhydride (MA)
  • Styrene–maleic anhydride (SMA)
  • Hydrogen bromide (HBr)
  • Sodium hypochlorite (NaOCl)
  • Hydrogen peroxide (H₂O₂)
  • Potassium hydroxide (KOH)
  • Calcium stearate
  • Epoxidized soybean oil
  • Butylimidazole
  • Triphenylphosphine (PPh₃)
  • N,N-dimethyloctylamine (DMOA)
  • Polyisobutylene (PIB)
  • Poly(isobutylene-co-isoprene) (IIR)
  • Poly(isobutylene-co-isoprene) (IIR) - functionalized
  • Iv. Crosslinking Mechanisms and Network Formation in Butyl Rubber Systems

    Characterization of Crosslink Density and Network Topology

    The characterization of crosslink density (CLD) and network topology is fundamental to understanding and controlling the mechanical and physical properties of vulcanized butyl rubber. Crosslinking creates a three-dimensional network of chemical bonds between polymer chains, transforming the material from a plastic solid into an elastic one. The density and arrangement of these crosslinks directly influence this compound's elasticity, tensile strength, modulus, resilience, solvent resistance, and gas impermeability iupac.orgactascientific.com.

    Methods for Characterization

    Several techniques are employed to quantify the crosslink density and probe the network structure of this compound:

    Solvent Swelling (Equilibrium Swelling): This is a widely used method that relies on the principle that a crosslinked polymer network will swell when immersed in a solvent that can penetrate and interact with the polymer chains. At equilibrium, the swelling is limited by the elastic restoring forces of the network. The crosslink density () is typically calculated using the Flory-Rehner equation, which relates the volume fraction of rubber in the swollen state () to the polymer-solvent interaction parameter () and the molar volume of the solvent ():

    Solvents such as toluene (B28343) or acetone (B3395972) are commonly used for this compound, though the choice of solvent can influence the results, particularly in the presence of fillers actascientific.comallenpress.comscielo.br. It is crucial to account for the effect of fillers, as they can affect swelling and potentially lead to an overestimation of CLD if not properly considered iupac.orgallenpress.comscielo.br.

    Mechanical Property Analysis: The mechanical behavior of this compound is highly sensitive to its crosslink density.

    Modulus and Hardness: An increase in crosslink density generally leads to a higher modulus (e.g., storage modulus, tensile modulus) and increased hardness, as the network becomes more rigid and resistant to deformation mdpi.compolimi.it.

    Tensile Properties: While moderate crosslinking enhances tensile strength and elongation at break by providing elastic recovery, excessively high crosslink densities can restrict chain mobility, potentially reducing these properties mdpi.comncsu.edu.

    Mooney-Rivlin Equation: This equation, derived from the kinetic theory of rubber elasticity, can be used to estimate crosslink density from stress-strain data, often correlating with rheological torque measurements iupac.orgscienceasia.orgekb.eg.

    Rheological Techniques: Rheometers, such as Moving Die Rheometers (MDR), and Dynamic Mechanical Analyzers (DMA) are instrumental in monitoring the curing process and inferring crosslink density.

    The difference between the maximum and minimum torque () recorded by an MDR is often used as an indicator of the extent of crosslinking ekb.egub.eduacs.org.

    DMA can track the evolution of storage modulus (G') and loss factor (tan δ) during vulcanization, providing insights into network formation and identifying the "critical gel" point, which signifies the onset of a continuous, crosslinked network acs.orgjuniperpublishers.comjuniperpublishers.comumd.edu.

    Sol-Gel Analysis: This technique quantifies the proportion of the polymer that becomes insoluble (gel fraction) due to crosslinking, separating it from the soluble (sol) fraction. A higher gel content directly indicates a greater extent of crosslinking actascientific.comkpi.ua.

    Other Characterization Methods: Advanced techniques such as Focused Ion Beam-Scanning Electron Microscopy (FIB-SEM) coupled with Energy Dispersive X-ray Spectrometry (EDS) mapping can visualize the distribution of elements like sulfur, serving as an indirect indicator of crosslink density ub.edu. Scanning Acoustic Microscopy (SAM) has also been explored for non-destructive analysis of crosslink density ub.edu.

    Detailed Research Findings

    The crosslink density of this compound is influenced by various factors, including the curing system, fillers, and external treatments like irradiation.

    Influence of Fillers: The type of filler used in this compound compounds significantly affects the crosslink density and associated mechanical properties. Research comparing carbon black and calcium carbonate as fillers in this compound compounds demonstrated that carbon black incorporation leads to a higher crosslink density. This is evidenced by improved mechanical properties, such as a higher tear strength (28 kN/m for carbon black-filled versus 18 kN/m for calcium carbonate-filled systems), suggesting a denser network in the presence of carbon black ncsu.edu. This effect is attributed to the reinforcing nature of carbon black and potential polymer-filler interactions that can influence network formation allenpress.comscielo.brncsu.edu.

    Correlation with Mechanical Properties: An increase in crosslink density generally correlates with enhanced mechanical properties like modulus and hardness mdpi.comncsu.edu. For instance, electron beam irradiation of EPDM/butyl rubber composites resulted in increased crosslink density, which in turn led to higher hardness and modulus values mdpi.com. Conversely, while moderate crosslinking improves tensile strength and elongation at break, excessively high crosslink densities can restrict chain mobility, potentially reducing these properties mdpi.comncsu.edu.

    Data Tables

    Table 1: Effect of Gamma Irradiation Dose on this compound Crosslink Density

    Irradiation Dose (kGy)Crosslink Density (mol/cm³)
    0 (Unirradiated)0.0014
    250.0015
    500.0017
    1000.0021
    2000.0023
    Source: actascientific.com

    Table 2: Influence of Filler Type on this compound Properties Indicative of Crosslink Density

    Filler TypeHardnessAbrasion ResistanceTear Strength (kN/m)Tensile StrengthGeneral Crosslink Density Indication
    Calcium CarbonateLowerLower18LowerLower
    Carbon BlackHigherHigher28HigherHigher
    Source: ncsu.edu

    Network Topology Considerations

    While crosslink density quantifies the number of crosslinks per unit volume, network topology describes their spatial arrangement and the functionality of the crosslinking junctions (e.g., trifunctional vs. tetrafunctional). The Flory-Rehner equation can be adapted to account for junction functionality iupac.org. In filled systems, fillers can influence the network topology by creating localized regions of higher crosslinking or by affecting chain mobility, thereby altering the effective crosslink density allenpress.comscielo.br. Characterizing network topology often requires more advanced techniques, such as specific spectroscopic methods or detailed analysis of mechanical responses under varied deformation conditions, which are less extensively detailed for this compound in the provided literature compared to CLD.

    Compound List

    this compound (IIR)

    Chlorothis compound (CIIR)

    Bromothis compound (BIIR)

    Ethylene (B1197577) propylene (B89431) diene monomer (EPDM)

    Natural rubber (NR)

    Styrene-butadiene rubber (SBR)

    Nitrile rubber (NBR)

    Polyisobutylene (B167198)

    Isoprene (B109036)

    Polypropylene (B1209903) (PP)

    Polybutadiene (B167195) (BR)

    V. Composites and Nanocomposites Research

    Reinforcement with Conventional Particulate Fillers

    Conventional particulate fillers, such as carbon black and silica (B1680970), have a long history of use in the rubber industry to improve the mechanical properties of elastomers like butyl rubber. The reinforcing effect of these fillers is a complex phenomenon influenced by filler characteristics, loading, and the interactions at the filler-polymer interface.

    Carbon Black Reinforcement and Filler-Polymer Interactions

    Carbon black is a highly effective reinforcing filler for this compound, significantly enhancing properties like tensile strength, tear resistance, and abrasion resistance. nih.govmdpi.com The reinforcement mechanism is primarily attributed to the strong physical and sometimes chemical interactions between the carbon black surface and the polymer chains. nih.gov This leads to the formation of a "bound rubber" layer, where a portion of the polymer is immobilized on the filler surface, which is crucial for effective stress transfer from the rubber matrix to the filler particles. nih.govehu.es

    The degree of reinforcement is influenced by the physical and chemical properties of the carbon black, including particle size, surface area, and structure. nih.gov Finer particles with higher surface area generally provide better reinforcement. nih.gov Studies have shown that with increasing carbon black content, the tensile strength of this compound vulcanizates first increases and then decreases, with an optimal loading for maximum strength. tandfonline.com For instance, a study using N234 carbon black in this compound found the maximum tensile strength at a loading of 30 parts per hundred rubber (phr). tandfonline.comtandfonline.com The interaction between N234 carbon black and this compound has been shown to be significantly stronger than that between silica and this compound. tandfonline.comresearchgate.net This stronger interaction results in higher tensile and tear strengths for carbon black-filled this compound compared to its silica-filled counterparts at similar loadings. tandfonline.comtandfonline.com

    Research has also explored the impact of carbon black on the dynamic properties of this compound. The presence of carbon black increases the storage modulus and the complexity of the dynamic properties due to the physical obstruction of polymer chain mobility by the filler particles. tandfonline.com

    Silica and Phyllosilicate Incorporation

    Silica is another widely used reinforcing filler for this compound, capable of improving tensile strength, tear strength, and offering benefits like lower rolling resistance in tire applications. mdpi.comresearchgate.net However, the polar surface of silica, rich in silanol (B1196071) groups, can lead to strong filler-filler interactions and poor compatibility with the non-polar this compound matrix. researchgate.netgoogle.com To address this, silane (B1218182) coupling agents, such as bis(3-triethoxysilylpropyl)tetrasulfide (TESPT or Si69), are commonly employed. researchgate.netutwente.nltaylorfrancis.com These coupling agents can react with the silica surface and the rubber, forming a chemical bridge that improves filler dispersion and enhances the interaction between silica and the polymer matrix. researchgate.nettaylorfrancis.comosti.gov

    Studies comparing silica and carbon black reinforcement in this compound have found that carbon black generally provides a stronger reinforcing effect in terms of mechanical properties like tensile and tear strength. tandfonline.comtandfonline.com For example, this compound filled with 30 phr of N234 carbon black exhibited a tensile strength of 20.1 MPa, which was higher than that of silica-filled compounds at similar loadings. tandfonline.comresearchgate.net However, silica-filled this compound can offer advantages in terms of wet grip and lower rolling resistance. tandfonline.comresearchgate.net

    Phyllosilicates, such as montmorillonite (B579905) and vermiculite (B1170534), are layered silicate (B1173343) minerals that can also be used as fillers in this compound. researchgate.netmdpi.com These materials, when properly dispersed, can improve properties like barrier performance and hydrophobicity. mdpi.comnih.gov Research has shown that the type of phyllosilicate significantly impacts the cross-linking and mechanical strength of this compound composites. researchgate.netmdpi.com For instance, composites filled with perlite (B1173460) or halloysite (B83129) tubes have demonstrated a high degree of cross-linking and mechanical strength. researchgate.netmdpi.com The incorporation of montmorillonite has been shown to significantly increase the surface hydrophobicity of this compound vulcanizates. mdpi.comnih.gov

    Interactive Data Table: Comparison of Mechanical Properties of this compound with Different Fillers

    Filler TypeFiller Loading (phr)Tensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Tear Strength (N/mm)
    Unfilled07.6---
    Carbon Black (N234)3020.1---
    Carbon Black (N234)60---45.0
    Silica (Vulkasil N) with Si-6945Maximum---
    Silica (Vulkasil N) with Si-6960---32.3

    Note: This table is compiled from data presented in multiple studies. Direct comparison should be made with caution due to potential variations in experimental conditions. tandfonline.comtandfonline.com

    Design and Fabrication of this compound Nanocomposites

    The integration of nanoscale fillers into this compound has led to the development of nanocomposites with significantly improved properties compared to conventionally filled materials. These enhancements are often achieved at much lower filler concentrations.

    Graphene and Graphene Oxide Nanocomposites

    Graphene and its derivative, graphene oxide (GO), have emerged as highly promising nanofillers for this compound due to their exceptional mechanical properties, high aspect ratio, and large surface area. The incorporation of these 2D materials can lead to substantial improvements in the mechanical, thermal, and barrier properties of this compound.

    The reinforcing effect of graphene stems from the efficient load transfer from the polymer matrix to the strong graphene sheets. The fabrication of these nanocomposites often involves techniques that aim to achieve a uniform dispersion of the nanofiller within the rubber matrix to maximize the interfacial area and interactions.

    Nanoclay and Layered Silicate Nanocomposites

    This compound nanocomposites incorporating nanoclay and layered silicates, such as montmorillonite, have been extensively studied. The key to their effectiveness lies in the exfoliation of the layered silicate into individual nanometer-thick platelets within the polymer matrix. researchgate.net This high level of dispersion creates a vast interfacial area, leading to significant improvements in mechanical properties and a reduction in gas permeability.

    To enhance compatibility with the non-polar this compound, the hydrophilic surface of natural clays (B1170129) is often organically modified. This surface treatment facilitates better dispersion and stronger interactions between the nanoclay and the rubber matrix, resulting in enhanced reinforcement.

    Two-Dimensional Materials (e.g., MoS2) as Nanofillers

    Beyond graphene, other two-dimensional (2D) materials like molybdenum disulfide (MoS2) are being explored as nanofillers for this compound. MoS2 possesses a layered structure that can be exfoliated into thin nanosheets. These nanosheets exhibit high strength and a large aspect ratio, making them effective for reinforcing polymer matrices.

    Interfacial Phenomena and Dispersion Technologies in Composites

    The interface between the filler and the this compound matrix is a critical region that dictates the efficiency of stress transfer from the polymer to the reinforcing filler. Strong interfacial adhesion is paramount for achieving significant improvements in mechanical properties. Concurrently, achieving a homogeneous dispersion of fillers is crucial, as agglomerates can act as stress concentration points, leading to premature failure of the composite material. dntb.gov.uanih.gov

    In heterogeneous systems, such as blends of this compound with other polymers or composites with polar fillers, achieving compatibility is a significant challenge. The inherent immiscibility often leads to poor interfacial adhesion and, consequently, inferior material properties. ekb.egekb.eg Compatibilization strategies aim to overcome this by improving the interaction and adhesion between the different phases. This is typically achieved by introducing a third component, a compatibilizer, that has affinity for both the this compound matrix and the other phase. ekb.eg These compatibilizers can be broadly categorized as non-reactive and reactive.

    Non-reactive compatibilizers, such as block copolymers, are designed to have segments that are chemically similar to the components of the blend. ekb.eg For example, styrene-butadiene-styrene (SBS) block copolymers have been used to improve the compatibility of natural rubber (NR) and this compound (IIR) blends. The polystyrene blocks are compatible with the less polar IIR, while the polybutadiene (B167195) segments interact favorably with the NR phase, thus localizing at the interface and improving adhesion. ekb.eg Similarly, an isobutene-isoprene block copolymer (IIBC) with a high isoprene (B109036) content has been shown to effectively compatibilize NR/IIR blends, leading to a thicker interfacial region and improved stress transfer. expresspolymlett.com

    Reactive compatibilization involves the in-situ formation of copolymers at the interface through chemical reactions during the blending process. frontiersin.org This creates strong covalent or ionic bonds across the interface, leading to a significant enhancement in compatibility and mechanical properties. Maleic anhydride (B1165640) (MAH) is a commonly used reactive compatibilizer. It can be grafted onto the this compound backbone (IIR-g-MA) and subsequently react with other polymers, such as polyamide-6 (PA-6), to form graft copolymers at the interface. mdpi.com In other instances, MAH itself can be added to NR/IIR blends, where it is believed to enhance interfacial adhesion. tandfonline.com Another approach involves using a polymer with reactive functional groups as a compatibilizer. For example, chlorothis compound (CIIR) has been effectively used to improve the dispersion of graphene oxide (GO) in an IIR matrix, attributed to interactions between the chlorine groups of CIIR and the oxygenated functional groups of GO. scielo.brresearchgate.net

    The selection of a suitable compatibilization strategy depends on the specific polymers being blended and the desired final properties of the material.

    Table 1: Compatibilization Strategies for this compound (IIR) Blends and Composites

    Blend/Composite System Compatibilizer Type Key Findings
    Natural Rubber (NR) / this compound (IIR) Styrene-Butadiene-Styrene (SBS) Non-reactive Block Copolymer Decreased the domain size of the dispersed phase and increased interfacial adhesion, improving mechanical properties. ekb.eg
    Natural Rubber (NR) / this compound (IIR) Maleic Anhydride (MAH) Reactive Improved compatibility and mechanical properties. ekb.egtandfonline.com
    Natural Rubber (NR) / this compound (IIR) Isobutene-Isoprene Block Copolymer (IIBC) Non-reactive Block Copolymer Increased interfacial thickness and improved stress transfer, leading to higher tensile strength and modulus. expresspolymlett.com
    Polyamide-6 (PA-6) / this compound (IIR) Maleic Anhydride Grafted this compound (IIR-g-MA) Reactive Graft Copolymer Significantly increased impact resistance and resulted in good dispersion of rubber particles in the polyamide matrix. mdpi.com
    This compound (IIR) / Graphene Oxide (GO) Chlorothis compound (CIIR) Reactive Improved dispersion of GO in the IIR matrix, leading to enhanced mechanical properties and reduced gas permeability. scielo.brresearchgate.net

    The incorporation of two or more different types of fillers, known as a hybrid filler system, into a this compound matrix can lead to synergistic effects, where the resulting composite exhibits properties superior to those of composites containing only a single filler type. nih.govmdpi.com This synergy arises from the complementary nature of the fillers and their ability to form a co-supporting network structure within the rubber matrix.

    A prominent example is the combination of carbon nanotubes (CNTs) and carbon black (CB). CNTs, with their high aspect ratio and excellent electrical conductivity, can form a conductive network at low concentrations. However, they are prone to agglomeration. CB, on the other hand, is a more conventional reinforcing filler that disperses more readily. In a hybrid system, CB particles can act as spacers, preventing the re-agglomeration of CNTs and facilitating the formation of a more effective conductive network. nih.gov This results in a significant improvement in electrical conductivity and mechanical properties compared to composites filled with either CNT or CB alone. nih.govmdpi.com

    Another effective hybrid system involves the combination of nanoclay with carbon black in chlorothis compound (CIIR). dntb.gov.uaresearchgate.net The layered structure of nanoclay can create a tortuous path for gas molecules, thereby enhancing the barrier properties of the rubber. When used with CB, the nanoclay appears to improve the dispersion of the CB particles, leading to enhanced mechanical reinforcement and a more robust conductive network. dntb.gov.uaresearchgate.net The nano-dispersed clay platelets can also inhibit the growth of fractures, further contributing to the mechanical strength. dntb.gov.ua Similarly, the combination of graphene oxide (GO) and CB in a CIIR/NR blend has shown a synergistic effect in reducing gas permeability. mdpi.com

    The selection of fillers and their relative ratios in a hybrid system are crucial for optimizing the desired properties of the this compound composite. The interactions between the different fillers and between the fillers and the rubber matrix all play a role in the final performance of the material.

    Table 2: Research Findings on Hybrid Filler Systems in this compound Composites

    Rubber Matrix Hybrid Filler System Key Synergistic Effects and Findings
    Bromothis compound (BIIR) / Epoxidized Natural Rubber (ENR) Carbon Nanotubes (CNT) / Carbon Black (CB) The presence of CB improved the dispersion of CNTs. The hybrid system, especially with a silane coupling agent (TESPT), led to enhanced curing characteristics, tensile modulus, and electrical conductivity. mdpi.com
    Bromothis compound (BIIR) CNT / Conductive Carbon Black (CCB) The combination of fillers improved mechanical properties up to an optimal ratio. The hybrid system also contributed to the material's self-healing capabilities. mdpi.com
    Chlorothis compound (CIIR) Nanoclay (NC) / Carbon Black (CB) Nanoclay improved the dispersion of CB, leading to enhanced mechanical properties (modulus) and electrical conductivity. The hybrid system showed better filler-rubber interaction. dntb.gov.uaresearchgate.net
    Chlorothis compound (CIIR) / Natural Rubber (NR) Graphene Oxide (GO) / Carbon Black (CB) The hybrid filler system demonstrated a synergistic effect in decreasing gas permeability, which is crucial for applications like tire inner liners. mdpi.com
    Chlorothis compound (CIIR) / Natural Rubber (NR) Nanoclay (NC) / Carbon Black (CB) The CB/nanoclay hybrid filler was found to be very effective in reducing gas permeability due to better interaction between the fillers. mdpi.com

    Vi. Advanced Characterization Methodologies for Butyl Rubber Research

    Spectroscopic Analysis in Structural Elucidation

    Spectroscopic methods are indispensable for determining the chemical composition and structural features of butyl rubber at the molecular level.

    Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is a cornerstone technique for characterizing the microstructure of this compound. It allows for the precise quantification of isoprene (B109036) incorporation, the identification of different enchainment modes of isoprene units, and the detection of branching within the polymer chains. researchgate.netacs.orgscientific.netacs.orgresearchgate.netacs.org

    Microstructure Determination: ¹H NMR spectroscopy is highly effective in distinguishing between the isobutylene (B52900) and isoprene units within the copolymer. The characteristic signals for isoprene units, notably the hydrogen on the allyl carbon in the 1,4-addition structure, typically resonate around 5.1 ppm, while rearranged isoprene structures appear near 4.9 ppm. researchgate.netacs.org The relative intensities of these signals enable the quantitative assessment of the isoprene content, which is critical for understanding the rubber's cross-linking potential and other properties. researchgate.netacs.org

    Branching Analysis: NMR can also reveal the presence and extent of branching in this compound. Studies have indicated that the proportion of branched isoprene species can increase with higher polymerization temperatures. researchgate.net Advanced NMR techniques, combined with data from Gel Permeation Chromatography (GPC), can help identify long-chain branching, which significantly influences rheological behavior. researchgate.net

    Table 1: ¹H NMR Characteristic Signals in this compound

    Chemical Shift (ppm) Assignment Reference
    ~5.1 (triplet) Hydrogen on allyl carbon (1,4-isoprene unit) researchgate.netacs.org
    ~4.9 (doublet) Hydrogen from rearranged isoprene structure researchgate.net
    ~1.4-1.5 Methyl protons of isobutylene units acs.org

    Fourier-Transform Infrared (FTIR) spectroscopy provides rapid and reliable identification of functional groups present in this compound, confirming its chemical identity and aiding in the analysis of its structure and any modifications. researchgate.nethindex.orgtandfonline.comresearchgate.nethindex.orgmdpi.com

    Characteristic Absorption Bands: The FTIR spectrum of this compound is dominated by the vibrations of its primary component, polyisobutylene (B167198). Key absorption bands include stretching vibrations of methyl (CH₃) and methylene (B1212753) (CH₂) groups in the 2897-2976 cm⁻¹ range. tandfonline.com Angular vibrations of methyl groups are observed around 1390 and 1366 cm⁻¹, while skeletal C-C vibrations appear near 1229 cm⁻¹. tandfonline.com The C=C stretching vibration, indicative of the isoprene units, is typically found around 1646 cm⁻¹, though its intensity is low due to the low isoprene content. hindex.org

    Monitoring Chemical Modifications: FTIR is a valuable tool for tracking chemical modifications, such as the halogenation of this compound to produce bromothis compound (BIIR) or chlorothis compound (CIIR). Changes in spectral features can confirm the successful introduction of halogen atoms and the resulting structural alterations. researchgate.nethindex.orgmdpi.commdpi.commdpi.com Temperature-dependent FTIR studies have also been used to investigate hydrogen bonding in modified this compound composites. mdpi.com

    Table 2: Characteristic FTIR Absorption Bands for this compound

    Wavenumber (cm⁻¹) Assignment Reference
    2976, 2954, 2897 CH₃ and CH₂ stretching vibrations tandfonline.com
    1472 CH₃ antisymmetric angular vibration tandfonline.com
    1390, 1366 CH₃ symmetric angular vibrations tandfonline.com
    1229 Skeletal C–C–C vibration tandfonline.com
    950, 924 CH₃ swinging vibrations tandfonline.com

    Chromatographic and Thermal Analysis

    These techniques provide insights into the physical dimensions and thermal behavior of this compound.

    Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is essential for determining the molecular weight and molecular weight distribution (MWD) of this compound. scientific.netuakron.edugoogle.comallenpress.comgoogle.comintertek.com

    Methodology and Calibration: GPC separates polymer molecules based on their size in solution. By employing polymer standards of known molecular weights, such as polystyrene (PS) or polyisobutylene (PIB), a calibration curve is established. This allows for the calculation of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). uakron.edugoogle.comallenpress.comgoogle.comintertek.com The Universal Calibration Principle, using Mark-Houwink-Sakurada constants, is often utilized for accurate calibration. uakron.eduallenpress.com

    Research Findings: GPC has been successfully applied to characterize commercial this compound samples, with reported Mw values typically ranging from 100,000 to 800,000, and preferred ranges between 250,000 to 600,000. google.com Some studies indicate specific constants for PIB calibration that yield good agreement with viscometry measurements for this compound. uakron.eduallenpress.com Research has also explored processes that yield this compound with a broad MWD. google.com Certain domestic this compound grades have been found to possess narrower molecular mass distributions compared to other types. scientific.net High-temperature GPC (HT-GPC) is also a viable method for polymers requiring elevated temperatures for adequate solubility and molecular behavior. intertek.com

    Table 3: GPC Parameters for this compound

    Parameter Typical Range/Description Reference
    Weight-Average Molecular Weight (Mw) 100,000 - 800,000 (preferred: 250,000 - 600,000) google.com; 700,000 - 1,200,000 google.com google.comgoogle.com
    Polydispersity Index (PDI = Mw/Mn) Generally < 5.0; specific values like 4.7 reported. google.com google.com

    Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal transitions and reaction kinetics of this compound. scientific.netresearchgate.netkobv.dejetir.orgmdpi.comresearchgate.nettainstruments.comnih.gov

    Thermal Transitions: DSC measures heat flow changes as a function of temperature, allowing for the identification of thermal events such as the glass transition temperature (Tg). The Tg of this compound is a critical parameter reflecting its flexibility and is typically observed in the range of -70 °C. tainstruments.com While this compound is largely amorphous, DSC can also detect melting (Tm) or crystallization (Tc) temperatures if present. researchgate.nettainstruments.com

    Reaction and Curing Studies: DSC is employed to monitor the heat released or absorbed during chemical reactions, including the vulcanization (curing) of this compound. tainstruments.comidu.ac.id By analyzing the exothermic peak associated with cross-linking, parameters like the onset of cure, peak cure temperature, and total heat of reaction can be determined, which is vital for optimizing processing conditions. tainstruments.comidu.ac.idresearchgate.net

    Thermal Stability: While Thermogravimetric Analysis (TGA) directly measures mass loss due to decomposition, DSC can provide complementary information on thermal stability by indicating the onset of exothermic degradation processes. researchgate.nettainstruments.com

    Table 4: DSC Thermal Properties of this compound

    Thermal Property Typical Value/Description Reference
    Glass Transition Temperature (Tg) Around -70 °C (typical for elastomers) tainstruments.com; specific values may vary. scientific.netresearchgate.netkobv.deresearchgate.nettainstruments.com

    Microscopic and Surface Characterization Techniques

    Microscopic techniques, such as Scanning Electron Microscopy (SEM) and optical microscopy, are utilized to examine the morphological features and surface characteristics of this compound and its composites. mdpi.comjetir.orgresearchgate.netresearchgate.net

    Morphology and Filler Dispersion: SEM provides high-resolution imaging of the surface topography and internal structure of this compound samples. This is particularly valuable for assessing the dispersion of fillers, such as carbon black or alumina, within the rubber matrix, as filler distribution profoundly impacts the composite's mechanical and electrical properties. researchgate.netresearchgate.net Optical microscopy offers a lower-resolution view useful for observing general morphology and larger particle distributions. jetir.org

    Surface Analysis: Techniques like Attenuated Total Reflection (ATR) FTIR can offer surface-specific chemical information, complementing bulk FTIR analyses and providing insights into surface chemistry. shimadzu.com.au

    Compound List:

    this compound (IIR)

    Isoprene

    Isobutylene

    Polyisobutylene (PIB)

    Polystyrene (PS)

    Bromothis compound (BIIR)

    Chlorothis compound (CIIR)

    Maleic Anhydride (B1165640)

    Alumina

    Carbon black

    Natural Rubber

    Styrene-butadiene rubber

    Polybutadiene (B167195) rubber

    Nitrile rubber

    Fluorocarbon rubber (Viton)

    Poly(chloroprene) rubber

    Talc

    Barium sulfate (B86663)

    Calcium carbonate

    Polychlorinated n-alkanes

    Styrene

    Poly(ethylene glycol) monomethyl ether (m-PEG)

    Hindered phenol (B47542)

    Poly(styrene-alt-maleic anhydride) (SMA)

    2-benzothiazolyl-N,N-dimethyl dithiocarbamate (B8719985)

    Vii. Theoretical and Computational Modeling of Butyl Rubber Systems

    Molecular Dynamics (MD) Simulations

    Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between the constituent particles of a system over time, MD can reveal detailed information about the material's structure and dynamic properties at a molecular level.

    MD simulations are instrumental in elucidating the link between the molecular architecture of butyl rubber and its macroscopic properties. mdpi.com These simulations can model the arrangement and interaction of polymer chains and filler particles, providing a bottom-up understanding of material behavior. mdpi.comnih.gov For instance, simulations can quantify how the distribution and aggregation of filler particles within the this compound matrix influence the mechanical stress of the composite. mdpi.com By employing techniques like machine learning on the simulation data, it is possible to identify specific filler morphologies that lead to desired mechanical responses. mdpi.comnih.gov

    Key parameters that can be investigated through MD simulations to understand microstructure-property relationships include:

    Binding Energy: This parameter quantifies the interaction strength between different components in the rubber composite, such as between polymer chains and fillers or between different polymer chains. semanticscholar.org

    Fractional Free Volume (FFV): FFV relates to the void space within the polymer matrix, which influences molecular mobility and the transport of small molecules like gases and antioxidants. researchgate.net

    Mean Square Displacement (MSD): MSD provides a measure of the average distance a particle travels over time, offering insights into the mobility and diffusion of polymer chains and other species within the rubber. researchgate.net

    Table 1: Microscopic Parameters from MD Simulations and Their Macroscopic Influence.
    Microscopic ParameterDefinitionMacroscopic Property Influence
    Binding EnergyThe energy released when molecules associate with each other.Higher binding energy often correlates with improved mechanical strength and damping properties. semanticscholar.org
    Fractional Free Volume (FFV)The fraction of the volume not occupied by the polymer chains.Affects gas permeability, diffusion of additives, and molecular mobility. researchgate.net
    Mean Square Displacement (MSD)The average squared distance a particle travels over time.Indicates the mobility of polymer chains and the diffusion of small molecules. researchgate.net
    Radius of Gyration (Rg)A measure of the spatial extent of a polymer chain.Relates to the conformation of polymer chains and their entanglement, affecting viscosity and mechanical properties. sci-hub.se

    This compound is well-known for its excellent damping properties, which are a direct consequence of its low molecular mobility. sci-hub.se MD simulations provide a molecular-level view of the mechanisms responsible for this behavior. By analyzing the motion of polymer chains and their interactions, researchers can understand how energy is dissipated within the material. semanticscholar.org

    Simulations have shown that the dense packing of methyl side groups in this compound restricts segmental motion, leading to high internal friction and, consequently, effective damping. sci-hub.se The addition of tackifiers, such as petroleum resins, can further enhance damping by increasing intermolecular friction. acs.org MD simulations can model the effect of these additives on polymer chain mobility and predict the resulting changes in damping performance. semanticscholar.orgsci-hub.se Parameters like the mean square displacement and binding energy, calculated from simulations, can be correlated with experimental damping characteristics obtained from dynamic mechanical analysis (DMA). semanticscholar.org

    The long-term performance of this compound is often dependent on the effectiveness of antioxidants in preventing degradation. MD simulations can be a valuable tool for predicting the behavior of antioxidants within the rubber matrix. mdpi.com This includes modeling their dispersion, mobility, and interaction with the polymer chains. nih.gov

    Key aspects of antioxidant behavior that can be predicted using MD simulations include:

    Solubility and Compatibility: By calculating solubility parameters, MD simulations can predict how well an antioxidant will disperse in the this compound matrix. nih.gov Good compatibility is crucial for uniform protection against oxidation.

    Mobility and Migration: The mean square displacement (MSD) of antioxidant molecules can be calculated to predict their tendency to migrate within or out of the rubber. nih.gov Lower MSD values indicate better resistance to migration, which is desirable for long-term effectiveness.

    Oxygen Permeability: Simulations can model the diffusion of oxygen molecules through the rubber matrix and how this is affected by the presence of antioxidants. acs.org The permeability coefficient (P) can be calculated to quantify this effect. nih.gov

    Bond Dissociation Energy (BDE): While often calculated using quantum mechanics, the principles can be integrated with MD to assess the primary antioxidant mechanism, which involves the donation of a hydrogen atom to radical species. mdpi.comnih.gov A lower BDE for the N-H or O-H bond in the antioxidant indicates a higher radical-scavenging activity. nih.gov

    Table 2: Predictive Modeling of Antioxidant Properties using MD Simulations.
    Antioxidant PropertyMD Simulation ParameterSignificance
    CompatibilitySolubility Parameter (δ)Predicts the degree of dispersion of the antioxidant in the rubber matrix. nih.gov
    Migration ResistanceMean Square Displacement (MSD)A lower MSD indicates less migration and longer-lasting protection. nih.gov
    Oxygen Barrier EffectPermeability Coefficient (P)Quantifies the ability of the antioxidant to reduce oxygen diffusion into the rubber. nih.gov

    Finite Element Analysis (FEA) in Process Optimization

    Finite Element Analysis (FEA) is a powerful computational technique used for predicting how a product reacts to real-world forces, vibration, heat, and other physical effects. In the context of this compound, FEA is primarily used to model and optimize manufacturing processes and to predict the mechanical performance of rubber components.

    The vulcanization or curing process is critical in determining the final properties of a this compound product. researchgate.net FEA can be used to simulate this process, providing valuable insights into the temperature and cure state distribution throughout the rubber part. researchgate.netmdpi.com The simulation typically involves solving heat transfer equations coupled with a kinetic model for the vulcanization reaction. mdpi.com

    By implementing a characterization model for the degree of cure within an FEA software, it is possible to predict the vulcanization state at any point within the component. researchgate.net This allows for the identification of potential issues such as under-curing or over-curing in different regions of the product. researchgate.net The accuracy of these simulations can be enhanced by considering the heat generated by the vulcanization reaction itself. researchgate.net The results from FEA simulations, such as temperature profiles and cure levels, can be validated against experimental data, showing good agreement. researchgate.net This predictive capability is a valuable tool for optimizing vulcanization process parameters, such as time and temperature, to ensure a homogeneously cured product with desired properties. researchgate.netmdpi.com

    FEA is extensively used to model the mechanical behavior of this compound components under various loading conditions. govinfo.gov Due to the material's ability to undergo large, nonlinear deformations, specialized hyperelastic material models are employed in the simulations. axelproducts.comsolidsolutions.co.uk These models, such as the Mooney-Rivlin, Yeoh, or Ogden models, describe the stress-strain relationship of the rubber. mdpi.com

    FEA allows for the prediction of stress, strain, and deformation in complex geometries, which would be difficult to determine analytically. researchgate.net For instance, the behavior of a this compound floor mat under blast loading or the deformation of a seal under compression can be accurately simulated. govinfo.gov The accuracy of the FEA results depends heavily on the chosen material model and the quality of the experimental data used to define its parameters. govinfo.govmdpi.com By comparing simulation results with experimental tests, engineers can validate the material models and gain confidence in the predictive capabilities of the FEA for designing and analyzing this compound components. govinfo.gov

    Quantum Mechanics (QM) and Hybrid Computational Approaches

    Quantum mechanics (QM) provides a foundational framework for understanding the behavior of matter at the atomic and subatomic levels. In the context of polymer science, QM methods are indispensable for investigating phenomena that classical mechanics cannot describe, such as the formation and breaking of chemical bonds, electronic properties, and reaction mechanisms. mdpi.comnih.gov Computational techniques based on quantum chemistry, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the intricate processes involved in the synthesis, modification, and degradation of this compound. researchgate.nethanrimwon.com DFT offers a favorable balance between computational cost and accuracy, making it suitable for calculating molecular geometries, reaction energies, and transition states in polymer systems. sci-hub.se

    However, pure QM calculations are computationally intensive and typically limited to systems of a few hundred atoms. sci-hub.se To study reactive events within a much larger environment, such as a single polymer chain reacting within a bulk matrix or in a solvent, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. nih.govkit.edu This multi-scale approach treats a small, chemically active region of the system with high-accuracy QM methods, while the surrounding, less reactive environment is described using more computationally efficient classical molecular mechanics (MM) force fields. nih.govkit.edu This partitioning allows for the accurate modeling of chemical reactions in condensed phases, providing crucial insights that would be computationally prohibitive to obtain otherwise. nih.govmdpi.com

    Detailed Research Findings

    Quantum mechanical studies have provided significant molecular-level insights into several key aspects of this compound chemistry.

    Polymerization Mechanisms: DFT calculations have been instrumental in clarifying the mechanisms of cationic polymerization used to synthesize this compound. For instance, DFT was used to investigate the competition between water (H₂O) and alcohols when combined with a B(C₆F₅)₃ co-initiator, providing a theoretical basis for polymerization kinetics in aqueous media. researchgate.net Other studies have focused on the reliability of various DFT functionals for modeling olefin polymerization at aluminum-based catalysts. acs.org These computational models assess the activation energies for critical reaction steps, such as chain transfer and β-hydrogen elimination, finding that the choice of the polymer chain model (e.g., ethyl vs. butyl group) significantly impacts the predicted outcomes. acs.org

    Table 1: DFT Calculation of Activation Energy for β-Hydrogen Elimination (BHE) in Ethylene (B1197577) Polymerization (This table illustrates the type of data generated in QM studies relevant to polyolefin synthesis.)

    DFT FunctionalPolymer Chain ModelActivation Energy (kcal/mol)
    B3LYPEthyl15.2
    B3LYPButyl12.8
    PBEEthyl11.5
    PBEButyl9.3
    TPSSEthyl13.1
    TPSSButyl10.7
    Data sourced from studies on ethylene polymerization at Al systems, providing context for this compound synthesis. acs.org

    Degradation and Mechanochemistry: QM is a powerful tool for investigating the degradation of rubber materials. Quantum Chemical Calculations (QCC) have been used to study wear mechanisms at the molecular scale by analyzing the mechanochemical reactions that occur under stress. springerprofessional.de These studies found that the carbon-carbon single bonds in saturated rubbers like polyisobutylene (B167198) are stronger than those in unsaturated diene rubbers. springerprofessional.de This higher bond strength indicates that this compound is more resistant to mechanical chain scission, which is the initial step in wear. springerprofessional.de Further calculations can model subsequent reactions, such as the interaction of polymer radicals with oxygen, which can accelerate degradation. springerprofessional.de

    Table 2: Comparison of Calculated C-C Bond Strength in Saturated vs. Unsaturated Rubbers

    Rubber TypeBond TypeCalculated Bond Strength (kcal/mol)Implication for Wear Resistance
    Saturated Rubber (e.g., Butyl)C-C Single BondHigherMore resistant to mechanical scission
    Unsaturated Diene RubberC-C Single BondLowerLess resistant to mechanical scission
    This table presents qualitative findings from QCC studies on mechanochemical wear. springerprofessional.de

    Reactions and Isomerization of Halogenated this compound: The properties of brominated this compound (BIIR) are highly dependent on the structure and location of the bromine atoms. hanrimwon.comresearchgate.net DFT has been employed to study the mechanisms of isomerization and dehydrobromination in model compounds representing the brominated isoprene (B109036) unit in the BIIR backbone. hanrimwon.com These calculations can predict the relative energies of different isomers and the energy barriers of the transition states between them, explaining experimental observations such as the conversion of one isomer to another upon heating. hanrimwon.com

    Table 3: Calculated Relative Energies for Brominated Isoprene Model Compound Isomerization

    Molecular SpeciesCalculation Method/Basis SetRelative Energy (kcal/mol)
    Isomer I (Initial Product)B3LYP/6-31G0.00 (Reference)
    Transition State (TS)B3LYP/6-31G+24.81
    Isomer II (Rearranged Product)B3LYP/6-31G-1.19
    Data derived from a DFT study on the isomerization mechanism of brominated this compound model compounds. hanrimwon.com

    Hybrid QM/MM Applications: While pure QM studies on isolated model systems are valuable, QM/MM approaches enable the study of these reactions in a more realistic, complex environment. mdpi.com For example, the enzymatic degradation of polyisoprene, a process relevant to the biorecycling of rubber, has been studied using QM/MM simulations. nottingham.ac.uk In these models, the enzyme's active site and the rubber substrate are treated at the QM level to accurately model the bond-cleavage reaction, while the rest of the large protein and surrounding solvent are handled by MM. nottingham.ac.uk This hybrid approach is crucial for correctly estimating reaction energies and understanding how the broader environment influences the chemical transformation. mdpi.com

    Viii. Degradation Mechanisms and Stability Enhancement Research

    Oxidative and Thermal Degradation Pathways

    The degradation of Butyl rubber is primarily driven by oxidative and thermal processes, which often occur concurrently. These processes involve complex chemical reactions that lead to changes in the polymer's molecular structure and, consequently, its physical and mechanical properties.

    The thermal-oxidative degradation of this compound proceeds mainly through chain scission. nih.gov At elevated temperatures, particularly above 400°C, the polymer decomposes via radical formation and unzipping, which results in the formation of oligomers, monomers, and volatile gaseous products. nih.gov

    Research utilizing techniques such as cryofocusing gas chromatography/mass spectrometry (cryo-GC/MS) has been instrumental in identifying the low-molecular-weight volatile products of thermal-oxidative degradation. researchgate.netcapes.gov.brmdpi.com These studies have consistently identified a range of degradation products, providing insights into the underlying chemical mechanisms.

    The primary mechanism involves the formation of hydroperoxides, which then decompose to yield alkoxy radicals. This process subsequently leads to the formation of ketones and aldehydes, accompanied by chain scission. nih.gov Experiments aging this compound in an oxygen-18 enriched atmosphere have confirmed that the oxygen in the degradation products originates from the gaseous environment rather than the polymer itself. researchgate.netcapes.gov.br

    Degradation Product Category Specific Examples
    AlkanesMethane, Ethane, Propane
    AlkenesEthene, Propene
    AlcoholsMethanol, Ethanol
    KetonesAcetone (B3395972), 2-Butanone
    AldehydesFormaldehyde (B43269), Acetaldehyde

    This table presents a summary of the common volatile degradation products identified during the thermal-oxidative degradation of this compound. nih.govresearchgate.netcapes.gov.brmdpi.com

    Under thermo-oxidative conditions, two competing degradation zones have been proposed: the isobutylene (B52900) units and the isoprene (B109036) units. At lower temperatures (below 70°C), the degradation is dominated by reactions at the isoprene units, leading to isoprene depletion and chain scission, with carboxylic acid formation being prevalent. Above 70°C, ketone generation becomes the dominant oxidative process. arlanxeo.com

    The stability of this compound can be significantly influenced by the presence of impurities and various processing aids used during its compounding. These substances can initiate or accelerate degradation pathways.

    Conversely, some compounding ingredients can inadvertently participate in degradation reactions. For example, the presence of sulfur as an impurity in the starting materials can lead to the formation of sulfur-containing degradation products. nih.gov The interaction between the polymer and fillers, such as carbon black, can also play a role in the degradation process, although carbon black is also known to act as an efficient absorber of ultraviolet light, thereby protecting the polymer from photodegradation. ebay.com

    Chemical Degradation and Environmental Interactions

    Beyond heat and oxygen, this compound is exposed to a variety of chemical environments throughout its service life. Its resistance to these environments is a key factor in its application suitability. Generally, this compound exhibits good resistance to a range of chemicals due to its largely saturated polymer backbone. capes.gov.br

    It is known for its resistance to dilute acids and alkalis. researchgate.net However, it is not suitable for use with mineral or petroleum-based fluids, as these can cause swelling and degradation. researchgate.netmdpi.com Strong solvents like xylene, toluene (B28343), and benzene, as well as concentrated acids such as sulfuric acid, can also break down the polymer structure. mdpi.com

    A significant form of environmental degradation for many elastomers is ozone cracking. This compound is more resistant to ozone than many other rubbers due to the low level of unsaturation in its polymer backbone, which is confined to the isoprene units. researchgate.net However, these double bonds are still susceptible to attack by ozone, which can lead to the formation of cracks, especially when the rubber is under mechanical stress. researchgate.net The reaction of ozone with the double bonds in the isoprene units leads to the formation of an ozonide, which then decomposes, causing chain scission and the formation of cracks perpendicular to the direction of stress.

    Environmental Stress Cracking (ESC) is another failure mechanism that can affect this compound. ESC is the brittle failure of a polymer caused by the combined action of tensile stress and a chemical agent that would not cause failure in the absence of stress. mdpi.com While this compound is generally resistant, certain chemical environments can accelerate the crazing process under stress, leading to premature failure. mdpi.com

    Strategies for Enhancing Durability and Service Life

    To counteract the degradation mechanisms, significant research has been focused on developing strategies to enhance the durability and extend the service life of this compound. These strategies primarily involve the use of antioxidant systems and chemical modification of the polymer.

    Antioxidants are crucial additives that interfere with the oxidative degradation cycle. They can be broadly classified into primary and secondary antioxidants. basf.com

    Primary antioxidants , such as sterically hindered phenols and aromatic amines, are radical scavengers that react rapidly with free radicals, terminating the degradation chain reaction. basf.combasf.com

    Secondary antioxidants , including phosphites and thioesters, decompose hydroperoxides into non-radical products, thus preventing them from initiating further degradation. basf.combasf.com

    Synergistic combinations of primary and secondary antioxidants are often used to provide comprehensive protection against both processing-induced and long-term thermal degradation. basf.com For example, an antioxidant system combining an acetone/diphenylamine (ADPA) with mercaptobenzimidazole (MBI) and MgO has been found to be effective in minimizing the degradation of chlorothis compound. lboro.ac.uk

    Antioxidant Type Mechanism of Action Examples
    Sterically Hindered PhenolsRadical Scavenging2,6-di-tert-butyl-4-methylphenol (BHT)
    Aromatic AminesRadical ScavengingAcetone/diphenylamine (ADPA)
    PhosphitesHydroperoxide DecompositionTris(nonylphenyl) phosphite (B83602) (TNPP)
    ThioestersHydroperoxide DecompositionDilauryl thiodipropionate (DLTDP)
    Heterocyclic AntioxidantsThermal and Oxygen Aging Prevention, Metal Deactivation2-mercaptobenzimidazole (MB)

    This table outlines the major classes of antioxidants used to enhance the stability of this compound, their mechanisms, and representative examples. nih.govencyclopedia.pub

    Chemical modification of the this compound polymer is another effective strategy to enhance its stability. The most common modification is halogenation, which involves the introduction of chlorine or bromine atoms into the polymer chain.

    Halogenation (Chlorination and Bromination):

    Halogenated Butyl rubbers, such as chlorobutyl (CIIR) and bromobutyl (BIIR), exhibit significantly improved properties compared to their non-halogenated counterpart. nih.govarlanxeo.com The introduction of halogen atoms provides more reactive sites for vulcanization, allowing for co-vulcanization with other highly unsaturated rubbers. arlanxeo.comosti.gov This leads to improved vulcanization rates, states of cure, and reversion resistance. osti.gov

    Crucially, halogenation enhances the resistance of this compound to atmospheric degradation, UV light, ozone, and many chemical reagents. researchgate.net The presence of halogen atoms is thought to increase the oxidative stability of the polymer. researchgate.net Research has shown that the oxygen absorption rate of chlorinated this compound is significantly lower than that of unmodified this compound. researchgate.net

    Other Chemical Modifications:

    These modifications aim to alter the chemical structure of the polymer in a way that either reduces its susceptibility to degradation or introduces functionalities that can counteract degradation processes.

    Ix. Research into Sustainable Butyl Rubber Technologies and End of Life Management

    Advanced Recycling Technologies for Butyl Rubber

    The crosslinked nature of vulcanized this compound presents a significant challenge to recycling. However, several advanced technologies are being explored and optimized to break down this network structure, enabling the recovery of valuable materials.

    Devulcanization is a process that selectively cleaves the sulfur crosslinks (C-S and S-S bonds) within the vulcanized rubber, without significantly degrading the main polymer chains. nih.gov This allows the rubber to be reprocessed and revulcanized. The energy required to break S-S and C-S bonds (227 and 273 kJ/mol, respectively) is lower than that needed to break C-C bonds (348 kJ/mol), making selective devulcanization theoretically achievable. nih.gov

    Several methods for devulcanization have been investigated, each with its own mechanisms and efficiencies.

    Thermomechanical Devulcanization: This method combines thermal energy and mechanical shear stress to break the sulfur crosslinks. Twin-screw extruders are often used for this process, where the material is subjected to high temperatures and shear forces. researchgate.net Studies have shown that for some types of rubber, lower temperatures are preferable to avoid polymer degradation. researchgate.net

    Chemical Devulcanization: This approach utilizes chemical agents to target and break the sulfur bonds. Diphenyl disulfide (DD) has been identified as an effective devulcanizing agent, particularly in conjunction with other methods like supercritical CO2. nih.govacs.org The mechanism involves the chemical scission of polysulfidic and disulfidic linkages.

    Microwave-Assisted Devulcanization: This technique uses microwave energy to heat the rubber and break the crosslinks. The presence of carbon black in many rubber formulations enhances the absorption of microwave radiation, facilitating the process. mdpi.com Research has shown that longer microwave exposure times can lead to lower gel content, indicating a higher degree of devulcanization. researchgate.net However, excessive exposure can lead to degradation of the polymer. researchgate.net

    Ultrasonic Devulcanization: High-power ultrasonic waves can induce cavitation in the rubber matrix, generating localized high temperatures and pressures that break the sulfur crosslinks. ca.gov This method can be performed as a continuous process and has been shown to be effective in breaking down the three-dimensional network of vulcanized rubber. ca.gov

    Biological Devulcanization: This emerging technology uses microorganisms, such as bacteria and fungi, to selectively cleave the sulfur crosslinks. mdpi.com While promising for its potential environmental benefits, this method is generally slower than other techniques and may require detoxification of the rubber from certain additives that could be harmful to the microorganisms. mdpi.com

    The effectiveness of devulcanization is often assessed by measuring the sol fraction (the soluble portion of the rubber after treatment) and the crosslink density of the resulting material. For instance, a study on the devulcanization of sulfur-cured this compound using supercritical carbon dioxide with diphenyl disulfide as a devulcanizing agent reported achieving a sol fraction of up to 98.5%. sci-hub.box

    Table 1: Comparison of Devulcanization Methods for this compound

    Devulcanization MethodMechanismKey ParametersReported Efficiency (Sol Fraction)
    ThermomechanicalHeat and Shear StressTemperature, Screw SpeedVaries with conditions
    ChemicalChemical AgentsAgent Concentration, TemperatureHigh
    Microwave-AssistedMicrowave EnergyExposure Time, PowerUp to 90%
    UltrasonicAcoustic CavitationFrequency, Power, PressureEffective crosslink scission
    Supercritical CO2Swelling and Reagent TransportTemperature, Pressure, Devulcanizing AgentUp to 98.5%

    Pyrolysis and solvolysis are thermochemical processes that can break down this compound into its constituent components, offering a pathway for resource recovery.

    Pyrolysis involves the thermal decomposition of the rubber in an inert atmosphere at elevated temperatures. This process yields three main products: a solid char (containing carbon black and inorganic fillers), a liquid oil (a complex mixture of hydrocarbons), and a combustible gas. ejosdr.com The yields and composition of these products are highly dependent on the pyrolysis temperature and heating rate. mdpi.comnih.gov

    For instance, studies on the pyrolysis of this compound tube waste have been conducted at temperatures ranging from 25 to 1,000 °C with varying heating rates (5, 10, 20, 35, and 55 °C min−1). ejosdr.com The kinetic analysis of this process provides valuable information for optimizing reactor design and product yields. Low-temperature pyrolysis (below 450 °C) with slow heating rates can favor the production of a higher yield of liquid oil. nih.gov

    Table 2: Product Yields from Pyrolysis of Waste Tires at Different Temperatures

    Temperature (°C)Liquid Yield (wt%)Solid Yield (wt%)Gas Yield (wt%)
    40045-5535-4010-15
    50040-5030-3515-20
    60035-4525-3020-25

    Solvolysis is a chemical recycling method that uses a solvent, often at elevated temperatures and pressures, to depolymerize the rubber. This process can potentially recover the monomers, isobutylene (B52900) and isoprene (B109036), which can then be used to produce new this compound. Research in this area is focused on finding efficient and selective catalysts and solvent systems to maximize monomer recovery and minimize unwanted side reactions.

    The reclaiming of this compound involves processes that transform vulcanized rubber scrap into a state that can be mixed, processed, and revulcanized. dolfintyres.com This is typically achieved through a combination of mechanical grinding, heating, and the use of reclaiming agents to partially devulcanize the rubber. The resulting reclaimed this compound can then be blended with virgin this compound and other compounding ingredients to manufacture new products. hsxjw.com

    While reclaimed this compound may exhibit slightly lower tensile strength and elongation at break compared to virgin this compound due to the stresses of the recycling process, it offers significant cost and environmental advantages. hsxjw.comdolfintyres.com It also possesses good air tightness, heat resistance, and ozone resistance, retaining many of the key properties of the original material. hsxjw.com The plasticity and processability of reclaimed this compound can also be superior to that of virgin this compound in some cases. hsxjw.com

    Table 3: Comparison of Typical Properties of Virgin this compound and Reclaimed this compound

    PropertyVirgin this compoundReclaimed this compound
    Tensile Strength (MPa)10 - 157 - 12
    Elongation at Break (%)500 - 800400 - 600
    Hardness (Shore A)40 - 6045 - 65
    Mooney Viscosity (ML 1+4 @ 100°C)45 - 5535 - 50
    Specific Gravity~0.92~1.15

    Life Cycle Assessment (LCA) in this compound Systems Research

    Life Cycle Assessment (LCA) is a systematic methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life management. ulisboa.ptuniversitaspertamina.ac.id In the context of this compound, LCA studies are crucial for identifying the most significant environmental hotspots in both the production of virgin this compound and the various recycling and end-of-life management options.

    LCAs of recycling technologies help to quantify the environmental benefits of these processes compared to the production of virgin materials or other end-of-life options like landfilling or incineration. These assessments consider factors such as energy consumption, resource depletion, greenhouse gas emissions, and potential for ecotoxicity. syxbsyjg.comresearchgate.net The findings from LCAs can guide the development of more sustainable practices and technologies for the this compound industry.

    Bio-based and Renewable Feedstock Research in Sustainability Context

    In response to the need to reduce reliance on fossil fuels, significant research is underway to develop bio-based routes for the production of this compound monomers. The primary focus is on the sustainable production of isobutylene from renewable feedstocks.

    One promising pathway involves the microbial fermentation of sugars from biomass to produce isobutanol, which is then catalytically dehydrated to isobutylene. acs.org Engineered microorganisms, such as Escherichia coli, have been developed to efficiently produce isobutanol. acs.org The subsequent conversion of isobutanol to isobutylene has been achieved with high conversion rates (over 99%) using catalysts like γ-Al2O3. acs.org

    Another approach involves the direct fermentative production of isobutene from biomass. nih.gov This process, if economically viable, could significantly reduce the carbon footprint of this compound production. Research is also exploring the conversion of bio-ethanol to isobutene in a single step using novel catalysts. bitsofscience.org A catalyst composed of zinc oxide and zirconium oxide has shown the potential to produce isobutene from bio-ethanol with a yield of 83%. bitsofscience.org

    The development of these bio-based technologies is a critical step towards creating a more sustainable and circular economy for this compound.

    X. Novel Applications and Performance Enhancements Through Research

    Development of High-Damping Materials

    Butyl rubber inherently possesses good damping characteristics, making it suitable for vibration isolation and shock absorption atamanchemicals.commdpi.comacs.org. However, research is focused on optimizing these properties for demanding applications, particularly in seismic isolation bearings. Challenges with pure IIR, such as slow vulcanization and difficulty in blending, have led to the use of modified versions like chlorinated this compound (CIIR) and bromothis compound (BIIR) mdpi.com.

    Researchers are employing rubber blending technology to create high-performance damping materials. Blending IIR with other elastomers such as Nitrile Butadiene Rubber (NBR), Epoxidized Natural Rubber (ENR), and Ethylene (B1197577) Propylene (B89431) Diene Rubber (EPDM) has shown promise in enhancing damping performance mdpi.comresearchgate.net. The goal is to achieve a broad effective damping temperature range, a high damping loss factor (tan δ), and minimal temperature dependence mdpi.comresearchgate.net.

    One study developed a this compound-based binding agent mixed with polyisobutylene (B167198) and mineral oil, which exhibited a mechanical loss factor up to 0.34 at room temperature, comparable to or exceeding existing damping materials researchgate.net. Further advancements involve synthesizing this compound with higher unsaturation levels (4-6 mol%) to improve compatibility and curing with natural rubber (NR). These modified NR/IIR composites demonstrated a loss factor (tan δ) exceeding 0.1 across a broad frequency (0.2-5 Hz) and strain (10-200%) spectrum, indicating potential for advanced shock-absorbing applications acs.org. Additionally, this compound/single-walled carbon nanotube (SWCNT) composites have shown promising damping factors over 0.2 within a wide temperature range (-55 °C to 40 °C) mdpi.comnih.gov.

    Table 1: Performance of Enhanced this compound Damping Materials

    Material Composition/ModificationKey Damping PropertyValue/RangeReference
    This compound/Polyisobutylene/Mineral OilMechanical Loss Factor (tan δ)Up to 0.34 (at room temperature) researchgate.net
    High Unsaturated IIR/NR BlendLoss Factor (tan δ)> 0.1 (0.2-5 Hz, 10-200% strain) acs.org
    IIR/SWCNT Composite (Water-Induced Modification)Damping Factor> 0.2 (-55 °C to 40 °C) mdpi.comnih.gov

    Research in Barrier Applications for Gases and Liquids

    This compound's intrinsic molecular structure, characterized by dense side methyl groups and low unsaturation, provides it with exceptionally low permeability to gases and liquids mdpi.comchembroad.comatamanchemicals.commdpi.com. This makes it a preferred material for applications requiring airtightness and moisture resistance, such as tire inner liners, inner tubes, hoses, gaskets, and membranes mdpi.comchembroad.com.

    Current research focuses on further enhancing these barrier properties through the incorporation of various nanofillers and composite structures. Studies have shown that adding nanofillers like vermiculite (B1170534) to this compound can dramatically reduce gas permeability. For instance, the inclusion of 30 wt% vermiculite in this compound coatings resulted in a reduction of permeability for gases such as helium, hydrogen, oxygen, nitrogen, methane, and carbon dioxide by over 20-fold mdpi.comresearchgate.net.

    Another area of development involves this compound composites with modified graphene oxide (KGO) and liquid acrylonitrile-butadiene rubber (LNBR). These composites, such as LNBR/KGO/IIR, have demonstrated significant improvements in gas barrier performance. The introduction of LNBR, for example, led to a 44.2% enhancement in nitrogen permeability resistance compared to unmodified IIR composites, attributed to the formation of a more complex barrier network that reduces free volume mdpi.com. Bromothis compound (BIIR) also exhibits low permeability to gases and liquids and is utilized in applications demanding high integrity for energy and resource efficiency bsef.com.

    Table 2: Gas Barrier Property Enhancement in this compound Composites

    Material Composition/ModificationGas Permeability ReductionSpecific Gas/ConditionReference
    This compound + 30 wt% Vermiculite> 20-fold decreaseHelium, Hydrogen, Oxygen, Nitrogen, Methane, Carbon Dioxide mdpi.comresearchgate.net
    LNBR/KGO/IIR Composite44.2% improvementNitrogen permeability mdpi.com

    Materials for Electromagnetic Interference (EMI) Absorption and Damping

    The development of effective materials for electromagnetic interference (EMI) shielding and absorption is crucial for protecting sensitive electronic devices. This compound, when combined with conductive fillers like single-walled carbon nanotubes (SWCNTs), shows significant potential in this area mdpi.comnih.govresearchgate.netresearchgate.net.

    Research into this compound/SWCNT composites has explored various fabrication methods to optimize dispersion and EMI shielding effectiveness. A water-induced modification technique for SWCNTs in isobutylene (B52900) this compound (IIR) composites led to improved SWCNT dispersion and a substantial increase in total electromagnetic shielding effectiveness, reaching 23.8 dB—a threefold enhancement compared to conventionally melt-mixed materials mdpi.comnih.gov. These modified composites also maintain a broad damping temperature range (-55 °C to 40 °C) with a damping factor exceeding 0.2 mdpi.comnih.gov.

    Another study using a solution mixing process for BR-SWCNT composites achieved EMI shielding effectiveness of approximately 9–13 dB for materials with 8 phr of SWCNT loading, with absorption identified as the primary shielding mechanism researchgate.net. Beyond carbon-based fillers, research also investigates the use of magnetic fillers like nickel-zinc (B8489154) ferrite (B1171679) and manganese-zinc ferrite, often combined with carbon-based fillers such as carbon black or carbon fibers in acrylonitrile-butadiene rubber (NBR) matrices, for enhanced EMI absorption mdpi.com. These hybrid composites have shown effective absorption of electromagnetic radiation within specific frequency bands, with compositions containing ferrites and carbon fibers demonstrating strong absorption capabilities in the 2.4 GHz to 6 GHz range mdpi.com.

    Table 3: EMI Shielding Effectiveness of this compound Composites

    Material CompositionEMI Shielding Effectiveness (dB)Dominant MechanismReference
    IIR/SWCNT (Water-Induced Modification)23.8 dB (3-fold increase)Absorption mdpi.comnih.gov
    BR-SWCNT (Solution Mixing, 8 phr SWCNT)9–13 dBAbsorption researchgate.net
    NBR/Ferrite/Carbon Fiber CompositeEffective absorption (2.4-6 GHz)Absorption mdpi.com

    This compound in Sorbent Materials for Environmental Remediation

    This compound has emerged as a promising material for environmental remediation, particularly in the cleanup of oil spills and the removal of pollutants from water bodies acs.orgnih.govresearchgate.netdntb.gov.ua. Research has focused on developing macroporous this compound-based materials with enhanced sorption capabilities.

    A novel macroporous polymeric material derived from this compound (BR) has demonstrated superior performance compared to conventional sorbents like nonwoven polypropylene (B1209903) (PP). This BR sorbent exhibits a high sorption capacity for crude oil and petroleum products, ranging from 15 to 23 grams per gram (g/g), significantly exceeding the 10–16 g/g capacity of PP sorbents acs.orgnih.govresearchgate.net. A key advantage is its reusability; after simple squeezing, the sorbent retains a continuous sorption capacity of 7.6 g/g for crude oil per cycle, approximately three times that of PP sorbents acs.orgnih.govresearchgate.net.

    Furthermore, these this compound sorbents are effective in removing polycyclic aromatic hydrocarbons (PAHs) such as acenaphthene (B1664957) and pyrene (B120774) from seawater acs.orgnih.govresearchgate.net. The research suggests that this compound-based sorbents offer a more efficient and reusable alternative for oil spill cleanup and the remediation of PAH contamination in aquatic environments acs.orgnih.govresearchgate.net.

    Table 5: Performance of this compound as an Oil Spill Sorbent

    Sorbent MaterialPollutantSorption Capacity (g/g)Reusability (Crude Oil)Reference
    This compound (BR)Crude Oil/Petroleum Products15–237.6 g/g per cycle (3x PP) acs.orgnih.govresearchgate.net
    Polypropylene (PP)Crude Oil/Petroleum Products10–16Not specified (commercial) acs.orgnih.govresearchgate.net
    This compound (BR)Acenaphthene, Pyrene (PAHs)Effective removalNot applicable acs.orgnih.govresearchgate.net

    Flexible Electronics and Smart Materials Research

    The burgeoning field of flexible electronics and smart materials is exploring novel polymer systems, and this compound is finding a place in these advanced applications niist.res.inresearchgate.netrsc.orgresearchgate.netmdpi.com. Its inherent flexibility, combined with the ability to incorporate various fillers, makes it a candidate for components in stretchable devices and sensors.

    Research has focused on developing this compound-ceramic composites for use in flexible electronic applications, such as flexible dielectric waveguides, microwave substrates, and electronic packaging niist.res.in. The incorporation of ceramic fillers like titanium dioxide (TiO2), strontium cerium titanate (Sr2Ce2Ti5O15), and strontium titanate (SrTiO3) influences the dielectric, thermal, and mechanical properties of the this compound matrix niist.res.in.

    Biomedical and Biocompatibility Research (Excluding Clinical Trials)

    While silicones and polyurethanes are more prevalent in mainstream biomedical applications, this compound and its derivatives are being investigated for specific niche uses, particularly in advanced implantable devices researchgate.netmwrco.comresearchgate.netsci-hub.st. The key focus in this area is on biocompatibility—the harmonious interaction of a material with living tissue without eliciting adverse reactions mwrco.com.

    Bromothis compound (BIIR), a halogenated derivative of this compound, has shown promise in the development of biocompatible, elastomeric materials for implantable bioelectronics. Studies indicate that BIIR-based composite films exhibit exceptional mechanical stretchability and biocompatibility, with properties comparable to human tissues researchgate.net. In vitro assessments have confirmed no adverse effects on cell viability, proliferation, or migration, and in vivo implantation studies have shown no significant inflammatory response or tissue damage researchgate.net.

    The general requirements for biocompatible rubber materials include non-toxicity, non-carcinogenicity, and a lack of allergenic responses mwrco.comsci-hub.st. While research into this compound's direct use in widespread biomedical applications is less extensive compared to other elastomers, its derivatives like BIIR are being explored for specialized applications where its unique properties can be leveraged, such as in advanced medical sensors and flexible electronic interfaces for biointegration researchgate.net.

    Q & A

    Q. What are the key physicochemical properties of butyl rubber that influence its gas barrier performance, and how are they experimentally measured?

    this compound’s gas impermeability stems from its low polyisoprene content and dense molecular structure. To quantify this, researchers use gas permeability tests (e.g., ASTM D1434) under controlled temperature and pressure. Parameters like permeability coefficient (Barrer units) and diffusion activation energy are derived using time-lag methods or sorption experiments .

    Q. How do researchers assess the thermal stability of this compound, and what are the standard experimental protocols?

    Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are primary methods. TGA measures mass loss under programmed heating (e.g., 10°C/min in nitrogen), identifying decomposition temperatures. DSC detects glass transition (Tg) and exothermic/endothermic events. ASTM E2550 and E1131 provide guidelines for data interpretation .

    Q. What methodologies are used to evaluate the cross-linking efficiency of this compound during vulcanization?

    Cross-linking is quantified via swelling tests (ASTM D471) in solvents like toluene, calculating the Flory-Rehner equation to determine cross-link density. Dynamic mechanical analysis (DMA) measures storage/loss moduli to assess network formation. Comparative studies often contrast sulfur vulcanization with peroxide-initiated systems .

    Advanced Research Questions

    Q. How can contradictory data on this compound’s aging behavior under UV exposure be resolved in experimental studies?

    Discrepancies arise from variations in UV intensity, sample thickness, and stabilizer additives. Advanced approaches combine accelerated weathering tests (e.g., ASTM G154) with FTIR spectroscopy to track carbonyl index changes. Statistical models (e.g., Weibull analysis) correlate degradation kinetics with experimental parameters, while controlled replicate studies minimize noise .

    Q. What experimental designs optimize the mechanical properties of this compound-nanocomposite blends?

    Researchers use a factorial design to test variables like nanofiller type (e.g., clay, silica), loading (1–5 wt%), and dispersion methods (melt mixing vs. solution casting). Mechanical properties (tensile strength, elongation) are measured via ASTM D412. Transmission electron microscopy (TEM) validates nanofiller dispersion, and rheometry assesses processability .

    Q. How do molecular dynamics (MD) simulations enhance the understanding of gas diffusion mechanisms in this compound?

    MD simulations model gas molecules (e.g., O₂, N₂) traversing the polymer matrix. Parameters like free volume distribution and chain mobility are analyzed using software (e.g., LAMMPS). Experimental validation involves correlating simulated diffusion coefficients with gravimetric sorption data. This hybrid approach resolves atomic-scale mechanisms inaccessible to traditional methods .

    Methodological Challenges & Data Interpretation

    Q. What statistical methods are appropriate for analyzing variability in this compound’s compression set data?

    Compression set (ASTM D395) variability often stems from curing inconsistencies. Researchers employ ANOVA to identify significant factors (e.g., curing time, temperature). Non-parametric tests (e.g., Kruskal-Wallis) handle non-normal distributions. Bootstrapping improves confidence intervals for small datasets .

    Q. How do researchers address ethical and safety concerns in this compound studies involving hazardous additives (e.g., halogenated compounds)?

    Safety protocols include fume hood use for volatile additives and toxicity screenings (e.g., LC50 assays). Ethical review boards require risk assessments for human/animal studies. Alternatives like brominated this compound are tested under ISO 10993 for biocompatibility .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.